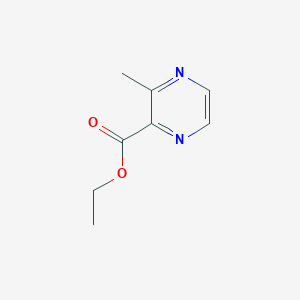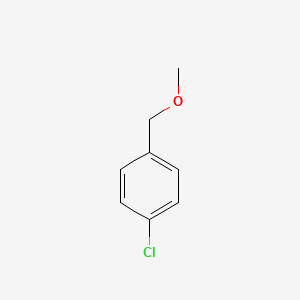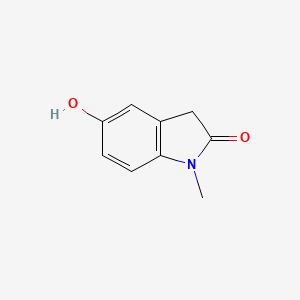
5-Hydroxy-1-methylindolin-2-on
Übersicht
Beschreibung
5-Hydroxy-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 5-hydroxy-1-methylindolin-2-one, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
5-Hydroxy-1-methylindolin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is tryptophanase, which catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. This interaction is significant as it highlights the compound’s role in the metabolism of tryptophan and its derivatives . Additionally, 5-Hydroxy-1-methylindolin-2-one has been shown to interact with L-type calcium channels, influencing their activity and thereby affecting cellular processes such as muscle contraction and neurotransmitter release .
Cellular Effects
5-Hydroxy-1-methylindolin-2-one exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in intestinal cells, 5-Hydroxy-1-methylindolin-2-one activates L-type calcium channels, leading to increased gut motility . This compound also affects the production of serotonin in enterochromaffin cells, which plays a crucial role in regulating gut motility and other physiological functions . Furthermore, 5-Hydroxy-1-methylindolin-2-one has been shown to induce oxidative stress and DNA damage in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-1-methylindolin-2-one involves several key interactions at the molecular level. It binds to L-type calcium channels on the surface of smooth muscle cells, leading to their activation and subsequent increase in intracellular calcium levels . This activation triggers a cascade of events that result in enhanced muscle contraction and neurotransmitter release. Additionally, 5-Hydroxy-1-methylindolin-2-one has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These interactions highlight the compound’s multifaceted role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-1-methylindolin-2-one have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 5-Hydroxy-1-methylindolin-2-one can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of considering the temporal aspects of the compound’s effects in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-1-methylindolin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to enhance gut motility and improve gastrointestinal function . At higher doses, it can induce toxic effects, including oxidative stress and DNA damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
5-Hydroxy-1-methylindolin-2-one is involved in several metabolic pathways, including the metabolism of tryptophan and its derivatives. The compound is produced through the microbial conversion of dietary supplements such as 5-hydroxytryptophan . It is further metabolized by enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5, which play a crucial role in its biotransformation and elimination . These metabolic pathways highlight the compound’s integration into broader biochemical networks and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Hydroxy-1-methylindolin-2-one within cells and tissues involve several key mechanisms. The compound is absorbed in the gastrointestinal tract and distributed to various tissues, including the brain, liver, and intestines . It can cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, 5-Hydroxy-1-methylindolin-2-one interacts with specific transporters and binding proteins that facilitate its movement within cells and its accumulation in target tissues .
Subcellular Localization
The subcellular localization of 5-Hydroxy-1-methylindolin-2-one is influenced by various factors, including targeting signals and post-translational modifications. The compound has been found in different cellular compartments, including the cytoplasm and nucleus . Its localization can affect its activity and function, as it interacts with specific biomolecules within these compartments. For instance, in the nucleus, 5-Hydroxy-1-methylindolin-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methylindolin-2-one typically involves the modification of indole derivatives. One common method includes the reaction of 1-methylindole with hydroxylating agents under controlled conditions. For instance, the use of oxidizing agents like hydrogen peroxide or peracids can introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of 5-Hydroxy-1-methylindolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of 5-oxo-1-methylindolin-2-one.
Reduction: Formation of 5-hydroxy-1-methylindoline.
Substitution: Formation of various substituted indolin-2-one derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
Isatin: Another indole derivative with significant biological properties.
3-Hydroxyindolin-2-one: A closely related compound with similar chemical properties
Uniqueness
5-Hydroxy-1-methylindolin-2-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to other indole derivatives .
Eigenschaften
IUPAC Name |
5-hydroxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-3-2-7(11)4-6(8)5-9(10)12/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNUOIZFNVFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434823 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6062-24-4 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



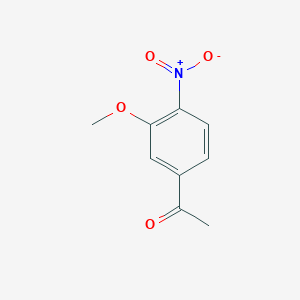
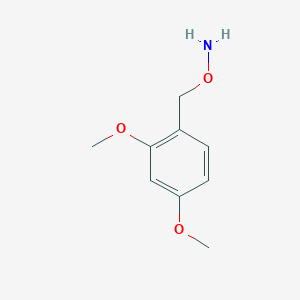

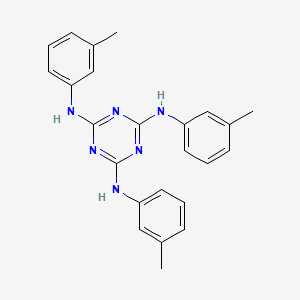
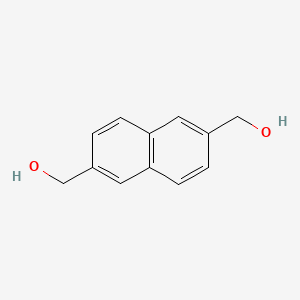
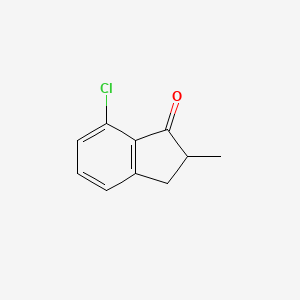

![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
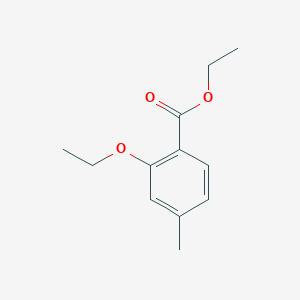
![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)
